2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide typically involves the reaction of 4-(pentyloxy)aniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide derivatives
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
2-oxo-N-[4-(pentyloxy)phenyl]-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-oxo-N-(4-pentoxyphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C21H21NO4/c1-2-3-6-13-25-17-11-9-16(10-12-17)22-20(23)18-14-15-7-4-5-8-19(15)26-21(18)24/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,22,23) |
InChI Key |
SKGPGCUPFTZBDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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